molecular formula C6H13NO2 B1396214 3-(Hydroxymethyl)piperidin-3-ol CAS No. 848069-91-0

3-(Hydroxymethyl)piperidin-3-ol

Cat. No. B1396214
CAS RN: 848069-91-0
M. Wt: 131.17 g/mol
InChI Key: RNGTVNNILWIEBH-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)piperidin-3-ol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 3-Hydroxypiperidine may be used to synthesize 2-pyrrolidinone via oxidation with iodosylbenzene .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “3-(Hydroxymethyl)piperidin-3-ol” is C6H13NO2 .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . They are also used in multicomponent reactions .

Scientific Research Applications

Chemical and Pharmacological Studies

3-(Hydroxymethyl)piperidin-3-ol and its derivatives are explored in the context of their chemical properties and potential pharmacological applications. For instance, the stereochemical aspects of similar compounds have been pivotal in understanding opioid receptor interactions and developing pharmacophores for opioid receptors. This research has implications for designing drugs with specific receptor affinities and activities, highlighting the critical role of stereochemistry in drug design and receptor interaction studies (Brine et al., 1997).

Synthesis and Drug Discovery

Spiropiperidines, closely related to 3-(Hydroxymethyl)piperidin-3-ol, have gained popularity in drug discovery programs due to their three-dimensional chemical space. These compounds are synthesized for use in various medicinal chemistry applications, showing the versatility of piperidine derivatives in creating novel therapeutic agents (Griggs et al., 2018).

Biological Activities

The biological activities of piperidine alkaloids, which include compounds like 3-(Hydroxymethyl)piperidin-3-ol, have been extensively reviewed. These compounds exhibit a range of clinical applications, from antimicrobial to neuropharmacological effects. The review discusses the therapeutic efficacy of piperidine alkaloids, suggesting potential for new drug developments (Singh et al., 2021).

Antioxidant Activity

Research into the antioxidant properties of various compounds, including piperidine derivatives, has shown significant interest in their potential health benefits. Analytical methods for determining antioxidant activity highlight the importance of these compounds in understanding their role in combating oxidative stress (Munteanu & Apetrei, 2021).

Bioactivation and Metabolism

The metabolism and bioactivation pathways of compounds structurally related to 3-(Hydroxymethyl)piperidin-3-ol have been studied to understand their pharmacokinetic properties and potential toxicological aspects. Identifying reactive metabolites of these compounds is crucial for assessing their safety profiles and therapeutic potential (Attwa et al., 2019).

Safety and Hazards

“3-(Hydroxymethyl)piperidin-3-ol” is harmful if swallowed and causes skin and eye irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Future Directions

Piperidines are pivotal in the production of drugs and their derivatives are present in more than twenty classes of pharmaceuticals . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.

properties

IUPAC Name

3-(hydroxymethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGTVNNILWIEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717637
Record name 3-(Hydroxymethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)piperidin-3-ol

CAS RN

848069-91-0
Record name 3-(Hydroxymethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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